molecular formula C21H34O4S B14416795 4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1) CAS No. 81472-47-1

4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)

Cat. No.: B14416795
CAS No.: 81472-47-1
M. Wt: 382.6 g/mol
InChI Key: FWKDSERIMMJUEN-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[222]octanyl)methanol is a complex organic compound that combines the properties of both 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[222]octanyl)methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.

For the preparation of (4-pentyl-1-bicyclo[222]octanyl)methanol, a multi-step synthetic route is employed This involves the initial formation of the bicyclo[22

Industrial Production Methods

Industrial production of 4-methylbenzenesulfonic acid is typically carried out in large-scale reactors where toluene is sulfonated using sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.

The industrial synthesis of (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it to the corresponding sulfonamide.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol can undergo:

    Oxidation: Oxidation of the methanol group to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the bicyclic ring system to form more saturated derivatives.

    Substitution: Nucleophilic substitution reactions at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products

    Oxidation: Sulfonic acid derivatives and carboxylic acids.

    Reduction: Sulfonamides and saturated bicyclic compounds.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst in various organic transformations.

(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol exerts its effects through interactions with molecular targets, such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid: Similar compounds include other benzenesulfonic acids with different substituents.

    (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol: Similar compounds include other bicyclo[2.2.2]octane derivatives with different functional groups.

Uniqueness

The combination of 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol in a single compound provides unique properties, such as enhanced reactivity and potential for diverse applications in various fields.

Properties

CAS No.

81472-47-1

Molecular Formula

C21H34O4S

Molecular Weight

382.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol

InChI

InChI=1S/C14H26O.C7H8O3S/c1-2-3-4-5-13-6-9-14(12-15,10-7-13)11-8-13;1-6-2-4-7(5-3-6)11(8,9)10/h15H,2-12H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

FWKDSERIMMJUEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)CO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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